molecular formula C10H11N3OS B3728995 4-ethyl-6-oxo-2-prop-2-enylsulfanyl-1H-pyrimidine-5-carbonitrile

4-ethyl-6-oxo-2-prop-2-enylsulfanyl-1H-pyrimidine-5-carbonitrile

Cat. No.: B3728995
M. Wt: 221.28 g/mol
InChI Key: FUGYSVMVRZTOCX-UHFFFAOYSA-N
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Description

4-Ethyl-6-oxo-2-prop-2-enylsulfanyl-1H-pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Properties

IUPAC Name

4-ethyl-6-oxo-2-prop-2-enylsulfanyl-1H-pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-3-5-15-10-12-8(4-2)7(6-11)9(14)13-10/h3H,1,4-5H2,2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGYSVMVRZTOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC(=N1)SCC=C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-6-oxo-2-prop-2-enylsulfanyl-1H-pyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with thiourea in the presence of a base, followed by the addition of an alkylating agent such as allyl bromide. The reaction conditions often require refluxing in an organic solvent like ethanol or acetonitrile to facilitate the formation of the desired pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-6-oxo-2-prop-2-enylsulfanyl-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in ethanol or tetrahydrofuran.

    Substitution: Ammonia, primary amines; reactions may require catalysts and elevated temperatures.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Amides, substituted pyrimidines.

Scientific Research Applications

4-Ethyl-6-oxo-2-prop-2-enylsulfanyl-1H-pyrimidine-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 4-ethyl-6-oxo-2-prop-2-enylsulfanyl-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes.

Comparison with Similar Compounds

  • 4-Ethyl-6-oxo-2-prop-2-enylsulfanyl-1H-pyrimidine-5-carboxamide
  • 4-Ethyl-6-oxo-2-prop-2-enylsulfanyl-1H-pyrimidine-5-thiol
  • 4-Ethyl-6-oxo-2-prop-2-enylsulfanyl-1H-pyrimidine-5-methanol

Comparison: Compared to its analogs, 4-ethyl-6-oxo-2-prop-2-enylsulfanyl-1H-pyrimidine-5-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and potential biological activity. The carbonitrile group can participate in various chemical transformations, making this compound a versatile intermediate in synthetic chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-ethyl-6-oxo-2-prop-2-enylsulfanyl-1H-pyrimidine-5-carbonitrile
Reactant of Route 2
4-ethyl-6-oxo-2-prop-2-enylsulfanyl-1H-pyrimidine-5-carbonitrile

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